Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-

Catalog No.
S1499343
CAS No.
174291-97-5
M.F
C13H20N2O2S
M. Wt
268.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-...

CAS Number

174291-97-5

Product Name

Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-

IUPAC Name

N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

InChI

InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3/t12-,13-/m0/s1

InChI Key

VVOFSHARRCJLLA-STQMWFEESA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N

Synonyms

(1S,2S)-(-)-N-(4-TOLUENESULPHONYL)-1,2-DIAMINOCYCLOHEXANE

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2N

The exact mass of the compound Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- (commonly known as (1S,2S)-TsCYDN) is a highly specialized chiral monosulfonated diamine ligand procured primarily for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines [1]. Featuring a rigid C2-symmetric cyclohexanediamine backbone, this ligand coordinates with transition metals such as Rhodium and Iridium to form bifunctional catalysts that facilitate highly enantioselective hydride transfer [2]. From a procurement perspective, TsCYDN is critical for green chemistry workflows; its Rh and Ir complexes exhibit exceptional stability and catalytic turnover in aqueous media using benign hydrogen donors like sodium formate, bypassing the need for pressurized hydrogen gas or harsh organic solvents[3].

Buyers often assume that the industry-standard ligand TsDPEN (which features a diphenylethylenediamine backbone) can be universally substituted for TsCYDN across all ATH processes. However, this generic substitution fails because ligand efficacy is strictly dependent on the specific transition metal employed[1]. While TsDPEN is the optimal ligand for Ruthenium-based systems, the steric constraints of its freely rotating phenyl groups hinder performance when paired with Rhodium [1]. Conversely, the rigid cyclohexyl backbone of TsCYDN creates an optimized transition state geometry for Rhodium and Iridium, resulting in vastly superior reaction kinetics and preventing the kinetic bottlenecks that occur if TsDPEN is incorrectly paired with these metals in aqueous media [2].

Metal-Ligand Synergy: Rh-TsCYDN Outperforms Rh-TsDPEN

In aqueous asymmetric transfer hydrogenation using sodium formate, the choice between TsCYDN and TsDPEN dictates the success of Rhodium-catalyzed reactions. Research demonstrates that while Ru-TsDPEN is a benchmark, pairing Rhodium with TsCYDN yields a highly active catalyst that achieves >95% conversion and >92% enantiomeric excess (ee) for many ketones within 10 to 60 minutes [1]. In contrast, Rh-TsDPEN exhibits lower relative activity, proving that TsCYDN is the mandatory ligand for maximizing Rh-catalyzed throughput [1].

Evidence DimensionConversion time in aqueous ATH of ketones
Target Compound Data>95% conversion and >92% ee in 10 to 60 minutes (Rh-TsCYDN)
Comparator Or BaselineRh-TsDPEN (Lower relative activity and slower conversion)
Quantified DifferenceTsCYDN reduces reaction times to <1 hour for Rh-catalyzed systems compared to the sluggish kinetics of TsDPEN.
ConditionsAqueous media, sodium formate hydrogen donor, Rhodium metal precursor.

Procurement teams sourcing ligands for Rhodium-based reductions must specify TsCYDN to ensure rapid cycle times and avoid the sluggish kinetics associated with Rh-TsDPEN.

Kinetic Superiority in Chemoenzymatic Deracemisation Cascades

For advanced one-pot deracemisation workflows that couple transition metal transfer hydrogenation with biocatalytic oxidation (e.g., Galactose Oxidase), Ir-TsCYDN provides critical kinetic advantages over its Rhodium counterpart[1]. At a low substrate-to-catalyst (S/C) ratio of 31, the Ir-TsCYDN complex achieves significantly faster initial racemic alcohol generation, yielding 18% higher conversion at the 1-hour mark compared to Rh-TsCYDN [1]. This rapid initial reduction is essential to prevent the transition metal step from becoming the rate-limiting bottleneck in the enzymatic cascade [1].

Evidence DimensionConversion at 1 hour in coupled ATH/oxidation
Target Compound DataHigher initial conversion rate (Ir-TsCYDN)
Comparator Or BaselineRh-TsCYDN (18% less alcohol produced at 1 hour)
Quantified Difference18% higher conversion at 1 h for the Iridium-TsCYDN complex.
ConditionsOne-pot deracemisation, S/C ratio 31, 37°C, aqueous media.

Process engineers designing coupled biocatalytic-chemocatalytic reactors should procure TsCYDN for Iridium pairing to match the rapid turnover requirements of the enzymatic step.

Backbone Rigidity and Transition State Optimization

The primary structural differentiator between TsCYDN and TsDPEN is the rigid cyclohexyl ring versus freely rotating phenyl groups. In Rhodium-catalyzed aqueous ATH, this rigidity locks the diamine into a highly favorable conformation for the six-membered metal-ligand-substrate transition state [1]. While the bulky, flexible phenyls of TsDPEN are optimal for Ruthenium, they create steric clashes with Rhodium's coordination sphere, making the rigid TsCYDN the structurally mandatory choice for Rh-based hydride transfer to ensure rapid 10-60 minute conversions [1].

Evidence DimensionStructural compatibility with Rhodium coordination sphere
Target Compound DataTsCYDN (Rigid cyclohexyl backbone optimizes Rh transition state)
Comparator Or BaselineTsDPEN (Flexible phenyl groups create steric hindrance with Rh)
Quantified DifferenceTsCYDN achieves rapid 10-60 min conversions with Rh, whereas TsDPEN's steric mismatch reduces relative throughput.
ConditionsAqueous ATH using Rhodium precursors.

Procurement scientists must match the ligand backbone to the transition metal; selecting TsCYDN for Rhodium avoids the steric inefficiencies inherent to generic diphenylethylenediamine ligands.

Aqueous-Phase Green Synthesis of Chiral Alcohols

TsCYDN is the ligand of choice for the sustainable, large-scale asymmetric transfer hydrogenation of prochiral ketones in neat water. By pairing TsCYDN with Rhodium precursors and using benign sodium formate as the hydrogen source, manufacturers can completely eliminate organic solvents and pressurized hydrogen gas from the production of critical pharmaceutical intermediates [1].

One-Pot Chemoenzymatic Deracemisation Workflows

In advanced pharmaceutical synthesis requiring the conversion of racemic mixtures to single enantiomers, Ir-TsCYDN serves as an optimal non-selective reduction catalyst. Its rapid kinetics in aqueous media make it highly compatible with concurrent enzymatic oxidation by Galactose Oxidase, allowing for efficient, single-reactor dynamic kinetic resolutions without cross-inhibition [2].

pH-Optimized Continuous Flow Reductions

Because the catalytic turnover of TsCYDN-based complexes is highly sensitive to pH—achieving maximum rates near pH 7—this ligand is ideal for engineered continuous flow systems where pH can be tightly regulated. This allows process chemists to reduce reaction times from days (at acidic pH) to mere minutes (at neutral pH), drastically improving reactor throughput [3].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-[(1S,2S)-2-Aminocyclohexyl]-4-methylbenzene-1-sulfonamide

Dates

Last modified: 08-15-2023

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